2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine
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Overview
Description
2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This particular compound features a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-(4-chloro-5-fluoro-1h-indol-3-yl)ethanamine, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological activities of indole derivatives .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine typically involves the construction of the indole ring followed by the introduction of the chloro and fluoro substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and fluoro groups can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process may include:
Formation of the indole ring: Using Fischer indole synthesis or other methods.
Halogenation: Introduction of chloro and fluoro groups using appropriate halogenating agents.
Amination: Introduction of the ethanamine side chain through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-indol-3-yl)ethanamine: Lacks the fluoro group, which may affect its biological activity.
2-(5-Fluoro-1H-indol-3-yl)ethanamine: Lacks the chloro group, which may influence its chemical properties.
2-(1H-indol-3-yl)ethanamine: Lacks both chloro and fluoro groups, serving as a simpler analog.
Uniqueness
2-(4-Chloro-5-fluoro-1H-indol-3-yl)ethanamine is unique due to the presence of both chloro and fluoro substituents, which can enhance its chemical reactivity and biological activity compared to its analogs. These substituents can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Properties
IUPAC Name |
2-(4-chloro-5-fluoro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c11-10-7(12)1-2-8-9(10)6(3-4-13)5-14-8/h1-2,5,14H,3-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQGXDZYOUSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128202-75-5 |
Source
|
Record name | 2-(4-chloro-5-fluoro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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